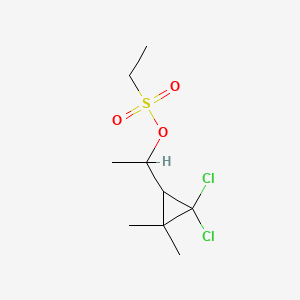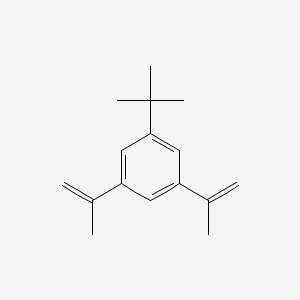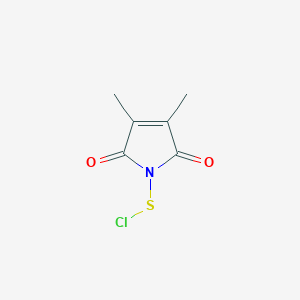![molecular formula C17H9Cl3N2O2 B14393032 [1,1'-Biphenyl]-4-yl 2,4,6-trichloropyrimidine-5-carboxylate CAS No. 87848-06-4](/img/structure/B14393032.png)
[1,1'-Biphenyl]-4-yl 2,4,6-trichloropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-4-yl 2,4,6-trichloropyrimidine-5-carboxylate is a complex organic compound that features a biphenyl group attached to a trichloropyrimidine carboxylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-yl 2,4,6-trichloropyrimidine-5-carboxylate typically involves the reaction of 4-bromobiphenyl with 2,4,6-trichloropyrimidine-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
[1,1’-Biphenyl]-4-yl 2,4,6-trichloropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The trichloropyrimidine moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation and Reduction: The biphenyl group can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The biphenyl group can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can modify the biphenyl group to form different functionalized compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1,1’-Biphenyl]-4-yl 2,4,6-trichloropyrimidine-5-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes and receptors makes it valuable for investigating cellular processes.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. Research is ongoing to determine their efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications in manufacturing and materials science.
Mécanisme D'action
The mechanism of action of [1,1’-Biphenyl]-4-yl 2,4,6-trichloropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The biphenyl group can interact with hydrophobic pockets in proteins, while the trichloropyrimidine moiety can form hydrogen bonds and other interactions with active sites. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,1’-Biphenyl]-4-yl 2,4,6-trichloropyrimidine-5-carboxylate: shares similarities with other biphenyl derivatives and trichloropyrimidine compounds.
Biphenyl-4-carboxylic acid: A simpler biphenyl derivative with a carboxylic acid group.
2,4,6-Trichloropyrimidine: A compound with a similar pyrimidine structure but without the biphenyl group.
Uniqueness
The uniqueness of [1,1’-Biphenyl]-4-yl 2,4,6-trichloropyrimidine-5-carboxylate lies in its combined structural features, which allow it to participate in a wide range of chemical reactions and interact with various biological targets
Propriétés
Numéro CAS |
87848-06-4 |
|---|---|
Formule moléculaire |
C17H9Cl3N2O2 |
Poids moléculaire |
379.6 g/mol |
Nom IUPAC |
(4-phenylphenyl) 2,4,6-trichloropyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H9Cl3N2O2/c18-14-13(15(19)22-17(20)21-14)16(23)24-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H |
Clé InChI |
NXVYFASPSICHJB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=C(N=C(N=C3Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Acetyl-3,3-dimethyl-7-(prop-1-en-2-yl)bicyclo[3.2.0]heptan-2-one](/img/structure/B14392956.png)
![3-[(Acetyloxy)methyl]bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid](/img/structure/B14392957.png)

![1-[1-(Cyclopent-2-en-1-yl)-2-ethenylcyclopropyl]ethan-1-one](/img/structure/B14392961.png)
![N-(Butan-2-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14392975.png)




sulfanylidene-lambda~5~-phosphane](/img/structure/B14393005.png)

![2-Methyl-5-nitro-1-{2-[(trimethylsilyl)oxy]propyl}-1H-imidazole](/img/structure/B14393013.png)


